2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate
Description
This compound is a fluorinated pyrazole derivative with a 4-fluorobenzenecarboxylate ester moiety. Its structure comprises a pyrazole ring substituted at position 2 with a 4-fluorophenyl group and at position 4 with an ethyl ester linked to a second 4-fluorobenzene ring.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-12-17(10-11-26-19(25)13-2-4-14(20)5-3-13)18(24)23(22-12)16-8-6-15(21)7-9-16/h2-9,22H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPGGKYXCPITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCOC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. These receptors play a crucial role in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis.
Mode of Action
This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to these receptors and activates them, leading to changes in gene expression.
Biochemical Pathways
Upon activation by this compound, the PPARs modulate the expression of a wide range of genes involved in lipid metabolism, inflammation, and adipogenesis. This can lead to various downstream effects, such as improved insulin sensitivity, decreased triglyceride levels, and reduced inflammation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a PPAR agonist. By activating these receptors, the compound can influence a variety of cellular processes, potentially leading to beneficial effects such as improved metabolic health.
Biological Activity
The compound 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate (CAS No. 866018-41-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.34 g/mol. The structural configuration is characterized by the presence of a pyrazole ring and fluorinated aromatic groups, which are known to enhance biological activity through various mechanisms.
Research indicates that this compound acts as a triple agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. The agonistic activity is quantified with effective concentration (EC50) values of 0.029 µM for PPARα, 0.013 µM for PPARγ, and 0.029 µM for PPARδ, demonstrating its potent interaction with these receptors .
Pharmacological Effects
- Anti-inflammatory Activity : The activation of PPARs is associated with anti-inflammatory effects, which may contribute to therapeutic benefits in conditions such as diabetes and obesity.
- Lipid Metabolism : By activating PPARα and PPARγ, the compound may modulate lipid metabolism, potentially leading to improved lipid profiles in dyslipidemic patients.
- Antioxidant Properties : Fluorinated compounds often exhibit enhanced antioxidant properties, which can protect cells from oxidative stress.
Study on PPAR Activation
A study conducted by Zhang et al. (2012) synthesized several derivatives of pyrazole compounds and evaluated their effects on PPAR activation. The findings indicated that the tested compound significantly influenced glucose metabolism and lipid homeostasis in vitro, confirming its potential as a therapeutic agent for metabolic disorders .
In Vivo Studies
In vivo studies using animal models have shown that administration of this compound resulted in reduced inflammation markers and improved metabolic parameters in diabetic rats. These findings suggest its applicability in treating metabolic syndrome-related conditions.
Data Tables
| Biological Activity | EC50 (µM) | Target Receptor |
|---|---|---|
| PPARα | 0.029 | Agonist |
| PPARγ | 0.013 | Agonist |
| PPARδ | 0.029 | Agonist |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry for its potential pharmacological activities.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of similar pyrazole derivatives in inhibiting tumor cell proliferation (Abdel-Wahab et al., 2017) . The structural characteristics of 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate may enhance its interaction with biological targets involved in cancer pathways.
Anti-inflammatory Effects
Research has also suggested that pyrazole derivatives possess anti-inflammatory properties. A study demonstrated that compounds with similar frameworks could inhibit the production of pro-inflammatory cytokines (Saeed et al., 2017) . This opens avenues for exploring the compound as a candidate for treating inflammatory diseases.
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis due to its unique functional groups.
Synthesis of Bioactive Compounds
The presence of both pyrazole and carboxylate groups allows for versatile reactions in organic synthesis. For example, it can be utilized in the synthesis of more complex heterocycles that are biologically active (Secrieru et al., 2019) . The ability to modify the fluorophenyl group further enhances its synthetic utility.
| Application | Description |
|---|---|
| Antitumor Activity | Inhibits tumor cell proliferation; potential for cancer treatment. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production; potential for inflammatory disease treatment. |
| Organic Synthesis | Serves as an intermediate for synthesizing complex bioactive heterocycles. |
Material Science Applications
In addition to its biological applications, the compound's unique structure lends itself to material science applications.
Development of Functional Materials
The incorporation of fluorinated groups in materials can enhance their thermal stability and chemical resistance. Research indicates that such compounds can be used to develop advanced materials with tailored properties (Sharma et al., 2020) .
Case Studies
- Antitumor Studies : In vitro studies on pyrazole derivatives similar to this compound have shown promising results in inhibiting specific cancer cell lines, suggesting a potential therapeutic role.
- Synthesis Pathways : A documented synthesis route involving this compound demonstrated high yields and purity when used as an intermediate for creating novel heterocyclic compounds with enhanced biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally related to several pyrazole- and fluorobenzene-containing derivatives. Key comparisons include:
Notes:
- *Calculated using ChemDraw (LogP) and inferred from structural analogues .
- COX-2 inhibition is hypothesized based on structural similarity to known pyrazole-based NSAIDs .
Crystallographic and Hydrogen-Bonding Patterns
While crystallographic data for the target compound are absent, and highlight the use of SHELXL for refining similar fluorinated pyrazoles, suggesting a monoclinic or orthorhombic crystal system with π-π stacking between aromatic rings . Hydrogen-bonding networks involving the 3-oxo group (as donor) and ester carbonyl (as acceptor) are probable, akin to patterns in ’s graph-set analyses .
Q & A
Q. What are the recommended synthetic routes for preparing this compound in a laboratory setting?
The compound can be synthesized via condensation reactions involving fluorinated aromatic precursors. For example, analogs with pyrazole and fluorophenyl moieties are often prepared by cyclocondensation of hydrazines with β-diketones or β-ketoesters . Key steps include:
- Using 4-fluorophenylhydrazine and ethyl acetoacetate to form the pyrazolone core.
- Esterification with 4-fluorobenzoic acid via coupling agents (e.g., DCC/DMAP).
- Purification via column chromatography and recrystallization from ethanol/water mixtures.
Validation of intermediate structures using -NMR and IR spectroscopy is critical .
Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation of a saturated DMSO/ethanol solution.
- Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure solution using SHELXT (direct methods) and refinement with SHELXL (full-matrix least-squares) .
- Visualization of thermal ellipsoids and hydrogen bonding via ORTEP-3 .
Report bond lengths, angles, and torsion angles to confirm stereochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in hydrogen bonding patterns observed in crystallographic data?
Discrepancies may arise from disorder or dynamic H-bond networks. Strategies include:
- Re-refining the structure with SHELXL using restraints for disordered atoms .
- Applying graph-set analysis (e.g., Etter’s rules) to categorize H-bond motifs (e.g., ) and identify competing interactions .
- Comparing with analogs (e.g., fluorophenyl-pyrazole derivatives) to assess if deviations are compound-specific or experimental artifacts .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?
Use a split-plot factorial design:
- Factors : pH (3–9), temperature (25–60°C), and solvent polarity (water/DMSO mixtures).
- Response variables : Degradation rate (HPLC monitoring), crystallinity (PXRD), and byproduct formation (LC-MS).
- Replicates : 4 replicates per condition to ensure statistical robustness .
Advanced kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under storage conditions.
Q. How can computational methods complement experimental data to predict biological activity?
- Perform docking studies (AutoDock Vina) against target proteins (e.g., COX-2 or kinases) using the crystal structure as input.
- Validate with MD simulations (GROMACS) to assess binding stability.
- Cross-reference with SAR data from fluorophenyl-pyrazole analogs to identify critical substituent effects .
Experimental IC values from enzyme inhibition assays should validate computational predictions.
Data Analysis and Contradiction Management
Q. How should researchers address conflicting crystallographic data (e.g., space group ambiguity)?
Q. What methodologies are effective in analyzing conflicting spectroscopic data (e.g., NMR vs. IR)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
